molecular formula C32H57N3O14 B608822 Mal-amido-PEG9-NH-Boc CAS No. 2182602-20-4

Mal-amido-PEG9-NH-Boc

Cat. No. B608822
CAS RN: 2182602-20-4
M. Wt: 707.82
InChI Key: VHRNVZPRNZMLFJ-UHFFFAOYSA-N
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Description

“Mal-amido-PEG9-NH-Boc” is a PEG linker that contains a maleimide group and a Boc protected amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected amine can be deprotected under acidic conditions .


Synthesis Analysis

“Mal-amido-PEG9-NH-Boc” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular weight of “Mal-amido-PEG9-NH-Boc” is 707.8 g/mol . It has a molecular formula of C32H57N3O14 .


Chemical Reactions Analysis

The maleimide group in “Mal-amido-PEG9-NH-Boc” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

“Mal-amido-PEG9-NH-Boc” is a PEG-based PROTAC linker . It has a molecular weight of 707.81 and a molecular formula of C32H57N3O14 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Drug Delivery Systems

“Mal-amido-PEG9-NHBoc” can be used in the development of drug delivery systems . The hydrophilic PEG spacer can increase the solubility of the drug in aqueous media, which can enhance the drug’s bioavailability and effectiveness.

Bio-conjugation

This compound is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOR/Ester group linked through a linear PEG chain . This makes it useful for connecting biomolecules in a stable and reliable manner.

Protein Research

The maleimide group in “Mal-amido-PEG9-NHBoc” will react with a thiol group to form a covalent bond . This property can be used in protein research for the modification and labeling of proteins.

Mechanism of Action

Target of Action

Mal-amido-PEG9-NHBoc is a PEG derivative containing a maleimide group and a Boc protected amine group . The primary targets of this compound are biomolecules with a thiol group .

Mode of Action

The maleimide group in Mal-amido-PEG9-NHBoc reacts with a thiol group to form a covalent bond , enabling the connection of the biomolecule with a thiol . The Boc protected amine group can be deprotected under acidic conditions .

Biochemical Pathways

It’s known that the compound plays a crucial role in bio-conjugation processes, particularly in the formation of covalent bonds with biomolecules containing a thiol group .

Pharmacokinetics

The presence of ahydrophilic PEG spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of Mal-amido-PEG9-NHBoc’s action is the formation of a covalent bond with a biomolecule containing a thiol group . This enables the connection of the biomolecule with a thiol, facilitating various bio-conjugation processes.

Action Environment

The action of Mal-amido-PEG9-NHBoc can be influenced by environmental factors such as pH. The Boc protected amine group in the compound can be deprotected under acidic conditions . Furthermore, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability might be influenced by the hydration levels in its environment .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57N3O14/c1-32(2,3)49-31(39)34-8-11-41-13-15-43-17-19-45-21-23-47-25-27-48-26-24-46-22-20-44-18-16-42-14-12-40-10-7-33-28(36)6-9-35-29(37)4-5-30(35)38/h4-5H,6-27H2,1-3H3,(H,33,36)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNVZPRNZMLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-amido-PEG9-NHBoc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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